3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that features a unique combination of benzodioxin, triazolo, and thiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the triazolo[3,4-b][1,3,4]thiadiazole core: This involves the reaction of thiosemicarbazide with carboxylic acid derivatives, followed by cyclization with hydrazine derivatives.
Introduction of the benzyl group: This step typically involves the alkylation of the triazolo[3,4-b][1,3,4]thiadiazole intermediate with benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxin moieties, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its antibacterial properties, showing significant activity against bacterial biofilms.
Mechanism of Action
The mechanism of action of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation by interfering with the quorum sensing pathways of bacteria . The compound may also interact with enzyme active sites, leading to the inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine acetate
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
Uniqueness
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of benzodioxin, triazolo, and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16N4O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S2/c1-2-4-13(5-3-1)11-26-12-17-20-21-19-23(17)22-18(27-19)14-6-7-15-16(10-14)25-9-8-24-15/h1-7,10H,8-9,11-12H2 |
InChI Key |
OYNOCZYUDIPBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5 |
Origin of Product |
United States |
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